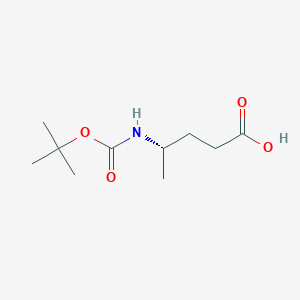
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid
Vue d'ensemble
Description
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which helps to prevent unwanted reactions during the synthesis process. This compound is often utilized in the preparation of amino acid derivatives and peptides due to its stability and ease of removal under mild conditions.
Applications De Recherche Scientifique
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and amino acid derivatives.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The boc group is commonly used in the protection of amino groups, particularly in peptide synthesis .
Mode of Action
The Boc group in (S)-Boc-4-amino-pentanoic acid serves as a protective group for the amino acid during peptide synthesis . It can be removed under acidic conditions, a process known as deprotection . This allows the amino acid to participate in peptide bond formation without unwanted side reactions .
Pharmacokinetics
The boc group is known to enhance the stability of the protected amino acid, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the action of (S)-Boc-4-amino-pentanoic acid is the successful synthesis of peptides without unwanted side reactions . By protecting the amino group during synthesis and subsequently being removed under acidic conditions, it allows for the precise assembly of amino acids into peptides .
Action Environment
The action of (S)-Boc-4-amino-pentanoic acid is influenced by the pH of the environment. The Boc group can be removed under acidic conditions, which is a critical step in peptide synthesis . Therefore, the pH of the reaction environment plays a significant role in the efficacy and stability of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of an amino acid with the Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps may involve large-scale chromatography or crystallization techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other coupling reagents
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Coupling: Formation of dipeptides or longer peptide chains.
Substitution: Various substituted amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)pentanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid
Uniqueness
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is unique due to its specific structure and the position of the Boc-protected amino group. This compound offers a balance of stability and reactivity, making it particularly useful in peptide synthesis. Its ease of deprotection under mild conditions also sets it apart from other protecting groups.
Propriétés
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXURBKURNKE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
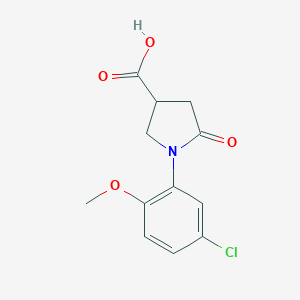
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)
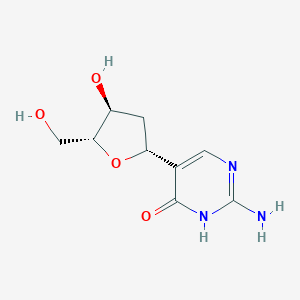
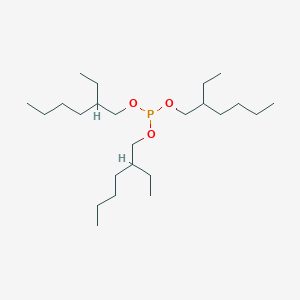
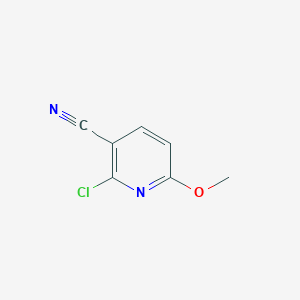
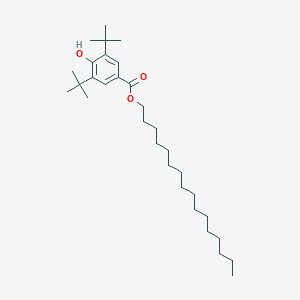
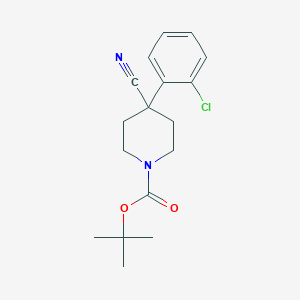

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)
